zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate
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Overview
Description
Zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate: is a complex organic compound that combines zinc with a benzothiophene derivative and a dimethylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate typically involves the reaction of 3H-1-benzothiophen-3-ide with 2,2-dimethylpropanoic acid in the presence of a zinc salt. The reaction conditions often require a solvent such as dichloromethane or toluene and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like bromine or sulfuric acid can facilitate electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzothiophene ring .
Scientific Research Applications
Chemistry: In chemistry, zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity is being explored for use in pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .
Industry: In industry, this compound is used in the production of organic semiconductors and other electronic materials. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Mechanism of Action
The mechanism by which zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The zinc ion can also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
1-Benzothiophene-3-carboxylic acid derivatives: These compounds share a similar benzothiophene core but differ in their functional groups.
2,2-Dimethylpropanoic acid derivatives: These compounds have a similar dimethylpropanoate group but lack the benzothiophene ring.
Uniqueness: Zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate is unique due to the combination of the benzothiophene ring and the dimethylpropanoate group, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a versatile compound .
Properties
Molecular Formula |
C13H14O2SZn |
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Molecular Weight |
299.7 g/mol |
IUPAC Name |
zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H5S.C5H10O2.Zn/c1-2-4-8-7(3-1)5-6-9-8;1-5(2,3)4(6)7;/h1-4,6H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI Key |
AAHWGHZFFGEKPZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=CC=C2C(=C1)[C-]=CS2.[Zn+2] |
Origin of Product |
United States |
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